molecular formula C54H70MgN4O6 B1255416 Chlorophyll d CAS No. 519-63-1

Chlorophyll d

Cat. No.: B1255416
CAS No.: 519-63-1
M. Wt: 895.5 g/mol
InChI Key: QXWRYZIMSXOOPY-SKHCYZARSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophyll d is synthesized from chlorophyllide d by the enzyme chlorophyll synthase . Chlorophyllide d itself is derived from chlorophyllide a, although the specific oxygen-using enzyme responsible for this conversion remains unidentified as of 2022 .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its rarity and specific occurrence in certain cyanobacteria and algae. Most research focuses on its extraction and purification from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Chlorophyll d undergoes various chemical reactions, primarily those involved in photosynthesis. These include:

    Oxidation: this compound can be oxidized to form pheophytin d, a process that involves the loss of the central magnesium ion.

    Reduction: Reduction reactions can convert this compound back to its chlorophyllide form.

    Substitution: Substitution reactions can occur at the central magnesium ion, replacing it with other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and other reactive oxygen species.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic conditions can facilitate the removal of the magnesium ion, allowing for substitution with other metals.

Major Products:

    Pheophytin d: Formed through oxidation.

    Chlorophyllide d: Formed through reduction.

Comparison with Similar Compounds

    Chlorophyll a: The most common form of chlorophyll, absorbs light in the blue and red regions of the spectrum.

    Chlorophyll b: Similar to chlorophyll a but with a formyl group instead of a methyl group, allowing it to absorb slightly different wavelengths.

    Chlorophyll c: Found in certain algae, lacks the phytol chain present in other chlorophylls.

    Chlorophyll f: Absorbs even longer wavelengths than chlorophyll d, found in some cyanobacteria.

Uniqueness: this compound’s ability to absorb far-red light sets it apart from other chlorophylls, making it particularly useful for photosynthesis in low-light environments . This unique property allows organisms containing this compound to inhabit ecological niches that are inaccessible to other photosynthetic organisms .

Properties

IUPAC Name

magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRYZIMSXOOPY-SKHCYZARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H70MgN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-63-1
Record name Chlorophyll d
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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